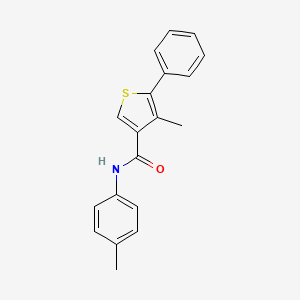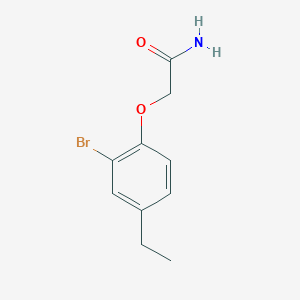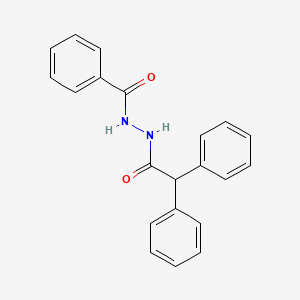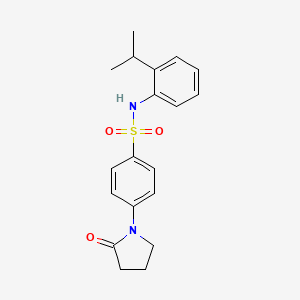![molecular formula C11H14N6O B5872029 N-[(E)-(2-propoxyphenyl)methylideneamino]-2H-tetrazol-5-amine](/img/structure/B5872029.png)
N-[(E)-(2-propoxyphenyl)methylideneamino]-2H-tetrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-(2-propoxyphenyl)methylideneamino]-2H-tetrazol-5-amine is a chemical compound that belongs to the class of Schiff bases and tetrazoles Schiff bases are compounds containing a functional group that is a nitrogen double-bonded to a carbon atom, which is also double-bonded to another carbon or hydrogen atom Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom
Preparation Methods
The synthesis of N-[(E)-(2-propoxyphenyl)methylideneamino]-2H-tetrazol-5-amine typically involves the condensation reaction between 2-propoxybenzaldehyde and 5-amino-2H-tetrazole. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, followed by purification through recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
N-[(E)-(2-propoxyphenyl)methylideneamino]-2H-tetrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the Schiff base to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring can be substituted with various nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(E)-(2-propoxyphenyl)methylideneamino]-2H-tetrazol-5-amine has several scientific research applications, including:
Medicinal Chemistry: The compound has potential as a pharmacophore in the design of new drugs due to its Schiff base and tetrazole moieties, which are known to exhibit various biological activities such as antimicrobial, antiviral, and anticancer properties.
Materials Science: The compound can be used in the development of new materials with specific properties, such as coordination polymers and metal-organic frameworks, due to its ability to coordinate with metal ions.
Analytical Chemistry: The compound can be used as a ligand in the development of sensors and detection methods for various analytes, including metal ions and organic molecules.
Mechanism of Action
The mechanism of action of N-[(E)-(2-propoxyphenyl)methylideneamino]-2H-tetrazol-5-amine involves its interaction with molecular targets through its Schiff base and tetrazole functional groups. The Schiff base can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The tetrazole ring can participate in hydrogen bonding and coordination interactions with metal ions, affecting various biochemical pathways.
Comparison with Similar Compounds
N-[(E)-(2-propoxyphenyl)methylideneamino]-2H-tetrazol-5-amine can be compared with other similar compounds, such as:
N-[(E)-(2-methoxyphenyl)methylideneamino]-2H-tetrazol-5-amine: This compound has a methoxy group instead of a propoxy group, which can affect its solubility and reactivity.
N-[(E)-(2-bromophenyl)methylideneamino]-2H-tetrazol-5-amine: The presence of a bromine atom can enhance the compound’s ability to participate in halogen bonding and increase its biological activity.
N-[(E)-(4-fluorophenyl)methylideneamino]-2H-tetrazol-5-amine: The fluorine atom can influence the compound’s electronic properties and its interactions with biological targets.
Properties
IUPAC Name |
N-[(E)-(2-propoxyphenyl)methylideneamino]-2H-tetrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O/c1-2-7-18-10-6-4-3-5-9(10)8-12-13-11-14-16-17-15-11/h3-6,8H,2,7H2,1H3,(H2,13,14,15,16,17)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIVUACTTQDVDB-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C=NNC2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC=C1/C=N/NC2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5871948.png)
![1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-(4,6-dimethylpyrimidin-2-yl)guanidine](/img/structure/B5871955.png)
![(E)-N-[2-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]ethyl]-3-phenylprop-2-enamide](/img/structure/B5871969.png)
amino]methyl}phenol](/img/structure/B5871976.png)


![ethyl 4-({[(1,3,5-trimethyl-1H-pyrazol-4-yl)amino]carbonyl}amino)benzoate](/img/structure/B5871994.png)
![4-chloro-N-[(3,5-dimethylphenyl)carbamothioyl]benzamide](/img/structure/B5872002.png)
![4-bromo-1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5872021.png)


![2-{[(1-naphthyloxy)acetyl]amino}benzoic acid](/img/structure/B5872058.png)


